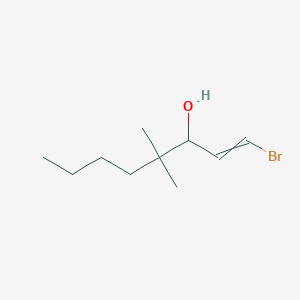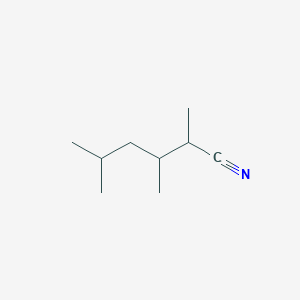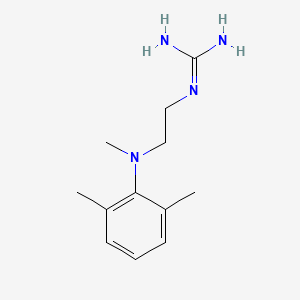
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- is a compound with the molecular formula C12H20N4. It is a derivative of guanidine, a strong organic base that plays a crucial role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, metal-catalyzed guanidylation, and the use of cyanamides . For guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-, specific synthetic routes may involve the reaction of N-methyl-2,6-xylidine with a guanidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using efficient catalysts and optimized conditions to ensure high yields and purity. Methods such as catalytic guanylation reactions and transition-metal-catalyzed synthesis are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .
Aplicaciones Científicas De Investigación
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for its potential therapeutic effects in treating muscle weakness and fatigue associated with certain medical conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other guanidine derivatives such as:
Guanidine: The parent compound with the formula HNC(NH2)2.
Biguanide: A compound with two guanidine units connected by a carbon backbone.
Thiourea derivatives: Compounds used as guanidylating agents in the synthesis of guanidine derivatives.
Uniqueness
Its ability to act as both a nucleophile and an electrophile, along with its stability and reactivity, makes it a valuable compound in various scientific and industrial fields .
Propiedades
Número CAS |
46488-79-3 |
|---|---|
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-[2-(N,2,6-trimethylanilino)ethyl]guanidine |
InChI |
InChI=1S/C12H20N4/c1-9-5-4-6-10(2)11(9)16(3)8-7-15-12(13)14/h4-6H,7-8H2,1-3H3,(H4,13,14,15) |
Clave InChI |
QKTIVYNFAOATJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C)CCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


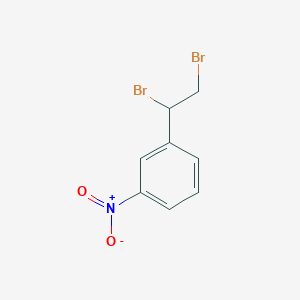
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
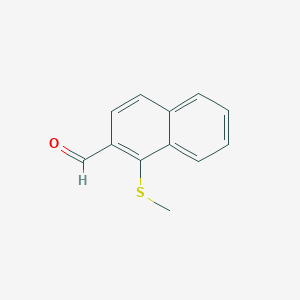
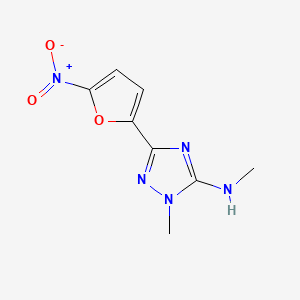
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
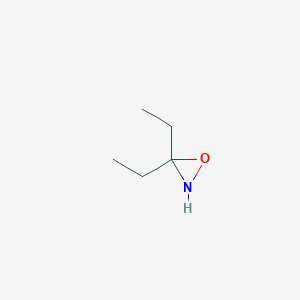
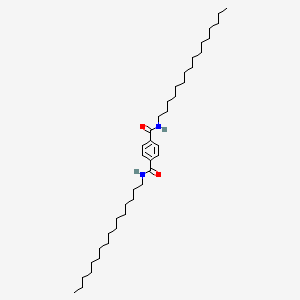

![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
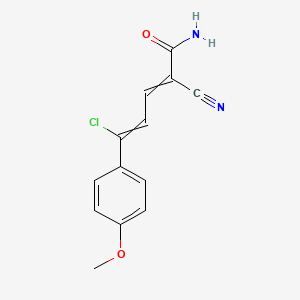

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
